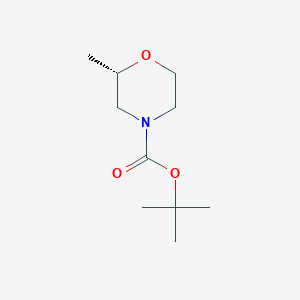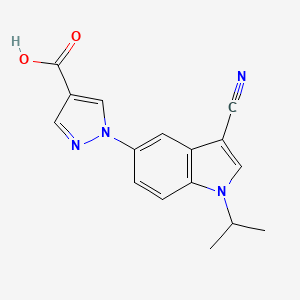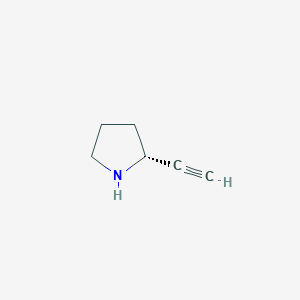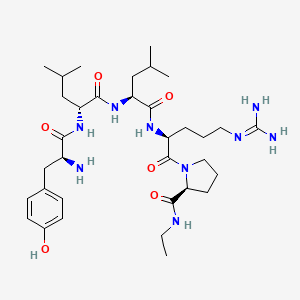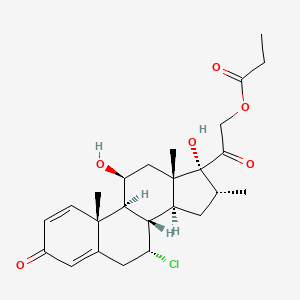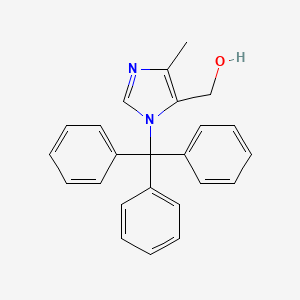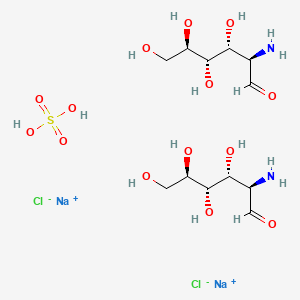
1,4-Di-bromo-2,5-diphenylbenzene
Overview
Description
1,4-Di-bromo-2,5-diphenylbenzene, also known as DBDPB, is a chemical compound that belongs to the family of organic compounds known as diphenylbenzenes. DBDPB is a colorless solid that is commonly used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Di-bromo-2,5-diphenylbenzene is not well understood, but it is believed to act as a radical scavenger and antioxidant. This compound has been shown to inhibit lipid peroxidation, which is the process by which free radicals damage cell membranes. This suggests that this compound may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential anticancer properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This suggests that this compound may have potential anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,4-Di-bromo-2,5-diphenylbenzene is its unique chemical properties, which make it a useful starting material for the synthesis of other organic compounds. This compound is also relatively easy to synthesize using a variety of reagents and solvents. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 1,4-Di-bromo-2,5-diphenylbenzene. One area of interest is the potential therapeutic applications of this compound in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential anticancer properties of this compound, which could be further explored in in vivo studies. Additionally, there is potential for the development of new synthetic methods for this compound that could improve its efficiency and reduce its environmental impact.
Scientific Research Applications
1,4-Di-bromo-2,5-diphenylbenzene has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of other organic compounds due to its unique chemical properties. This compound can also be used as a reagent in various chemical reactions, such as the Suzuki coupling reaction, which is used to form carbon-carbon bonds.
properties
IUPAC Name |
1,4-dibromo-2,5-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAITJPOGULPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Br)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)
![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
